2,6-Dibromo-3H-imidazo[4,5-b]pyridine
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Overview
Description
2,6-Dibromo-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by the presence of two bromine atoms at positions 2 and 6 on the imidazo[4,5-b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate compound is then subjected to further bromination to introduce the second bromine atom at position 2 . The reaction conditions often involve the use of phase transfer catalysis (PTC) under solid-liquid conditions, with reagents such as potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (t-BAB) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 2 and 6 can be substituted with other functional groups using reagents such as alkyl halides or aryl halides under PTC conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The imidazo[4,5-b]pyridine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include alkyl halides, aryl halides, potassium carbonate, and tetrabutylammonium bromide. Reaction conditions often involve the use of solvents such as DMF and the application of phase transfer catalysis .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with various functional groups at positions 2 and 6, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
2,6-Dibromo-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is associated with the induction of cell cycle arrest at the G2/M phase in cancer cells . The compound may also interact with enzymes and receptors involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
2,6-Dibromo-3H-imidazo[4,5-b]pyridine can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Lacks the second bromine atom at position 2, which may affect its reactivity and biological activity.
2,3-Diaryl-3H-imidazo[4,5-b]pyridine: Contains aryl groups at positions 2 and 3, which can influence its chemical and biological properties.
Imidazo[1,2-a]pyridines: A different class of imidazopyridines with distinct structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C6H3Br2N3 |
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Molecular Weight |
276.92 g/mol |
IUPAC Name |
2,6-dibromo-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3Br2N3/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H,9,10,11) |
InChI Key |
MITSGCNQKWYHGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)Br)Br |
Origin of Product |
United States |
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